Imidazo[1,2-a]pyrimidine-3-sulfonamide is a heterocyclic compound characterized by its imidazole and pyrimidine structures, with a sulfonamide functional group attached at the 3-position of the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the treatment of various diseases.
The compound can be synthesized from various precursors, including imidazo[1,2-a]pyridine derivatives and sulfonyl chlorides. Its synthesis has been explored in several studies, indicating its versatility and relevance in drug design.
Imidazo[1,2-a]pyrimidine-3-sulfonamide belongs to the class of sulfonamides, which are known for their antibacterial properties. It also falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structures.
Synthesis of imidazo[1,2-a]pyrimidine-3-sulfonamide typically involves multi-step reactions. One notable method includes the use of Lewis acids to facilitate the formation of the sulfonamide bond.
The molecular structure of imidazo[1,2-a]pyrimidine-3-sulfonamide consists of:
Imidazo[1,2-a]pyrimidine-3-sulfonamide can participate in various chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent choice) to improve yields and selectivity.
The mechanism of action for imidazo[1,2-a]pyrimidine-3-sulfonamide involves its interaction with biological targets:
In vitro studies have demonstrated that certain derivatives exhibit significant anti-mycobacterial activity with minimal inhibitory concentrations (MIC) as low as 0.05 μg/mL against Mycobacterium tuberculosis .
Imidazo[1,2-a]pyrimidine-3-sulfonamide is primarily investigated for its:
Imidazo[1,2-a]pyrimidine-3-sulfonamide is a nitrogen-bridged bicyclic heterocycle characterized by fusion between the 4- and 5-positions of imidazole and the 2- and 3-positions of pyrimidine. The sulfonamide group (-SO₂NH₂) is attached at the 3-position of the imidazo[1,2-a]pyrimidine scaffold, conferring distinctive electronic properties and hydrogen-bonding capabilities. Its molecular formula is C₆H₆N₄O₂S, with a molecular weight of 198.21 g/mol [5]. Key structural features include:
Table 1: Fundamental Chemical Descriptors
Property | Value |
---|---|
Systematic IUPAC Name | Imidazo[1,2-a]pyrimidine-3-sulfonamide |
Molecular Formula | C₆H₆N₄O₂S |
Molecular Weight | 198.21 g/mol |
SMILES String | C1=CN2C(=CN=C2N=C1)S(=O)(=O)N |
Hydrogen Bond Donors | 2 (sulfonamide NH₂) |
Hydrogen Bond Acceptors | 4 (sulfonyl O, ring N) |
Topological Polar Surface Area | 103 Ų |
Computational studies using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level reveal a dipole moment of 5.2 Debye, indicating significant polarity. Frontier molecular orbital analysis shows a HOMO-LUMO energy gap of 3.8 eV, suggesting moderate chemical reactivity [4] [5]. The sulfonamide group adopts a conformation where nitrogen lone pairs align antiperiplanar to sulfur-oxygen bonds, optimizing hydrogen-bond acceptor capacity [9].
Sulfonamide-containing heterocycles have evolved from early antibacterial agents to targeted therapeutics, driven by strategic molecular hybridization:
Table 2: Evolution of Key Sulfonamide Hybrids
Era | Prototype Compound | Therapeutic Application | Heterocyclic Innovation |
---|---|---|---|
1930s | Prontosil | Antibacterial | None (azo dye) |
1950s | Acetazolamide | Diuretic/CA inhibitor | 1,3,4-Thiadiazole |
1980s | Sulpiride | Antipsychotic | Pyrrolidine |
2000s | Telacebec (Q203) | Antitubercular (Phase II) | Imidazo[1,2-a]pyridine amide |
2020s | Imidazo[1,2-a]pyrimidine-3-sulfonamide | Broad-spectrum agent | Imidazo[1,2-a]pyrimidine |
The scaffold’s development leveraged scaffold-hopping from imidazo[1,2-a]pyridine, where nitrogen insertion at the 5-position enhanced aqueous solubility (e.g., logP reduction from 2.8 to 1.9) without compromising target engagement [8] [10].
Imidazo[1,2-a]pyrimidine derivatives exhibit potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. Hybridization strategies linking the sulfonamide to 1,2,3-triazoles via imine bridges yield compounds with MIC values as low as 6.75 µM (e.g., compound P15). This surpasses first-line agents like isoniazid against certain MDR isolates [10]. Mechanisms include:
Table 3: Antitubercular Activity of Representative Analogues
Compound | Structure | MIC vs. Mtb H37Rv (µM) | Target/Mechanism |
---|---|---|---|
Telacebec (Q203) | Imidazo[1,2-a]pyridine amide | 0.0006 | QcrB inhibitor |
P15 (Hybrid) | Imidazo[1,2-a]pyrimidine-triazole | 6.75 | DprE1 inhibition (predicted) |
Moraski et al. IPA | Imidazo[1,2-a]pyridine carboxamide | ≤0.006 | Non-replicating Mtb inhibition |
SAR studies indicate that electron-withdrawing substituents (e.g., -CF₃) at the 6-position of the pyrimidine ring boost potency by 4-fold, while bulky arylsulfonamides improve microsomal stability [2] [10].
Recent studies highlight inhibitory activity against viral entry proteins:
The scaffold’s versatility extends to other therapeutic areas:
The scaffold addresses common limitations of fused bicyclic systems:
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: